molecular formula C9H10N2O3 B6434169 4-(furan-2-carbonyl)piperazin-2-one CAS No. 91224-98-5

4-(furan-2-carbonyl)piperazin-2-one

Cat. No.: B6434169
CAS No.: 91224-98-5
M. Wt: 194.19 g/mol
InChI Key: MIECMMINEKVXIJ-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)piperazin-2-one is a piperazinone derivative characterized by a furan-2-carbonyl substituent at the 4-position of the piperazin-2-one ring. Its synthesis typically involves the deprotection of Boc-piperazine derivatives using trifluoroacetic acid (TFA) in dichloromethane, followed by reaction with furan-2-carbonyl chloride . The compound crystallizes in a monoclinic system (space group Pbca) with a distorted chair conformation of the piperazine ring, stabilized by N–H⋯O and C–H⋯O hydrogen bonds . Notably, structurally related piperazinone derivatives, such as 1-(2-furoyl)piperazine, serve as precursors to antihypertensive drugs like Prazosin, highlighting the scaffold’s pharmacological relevance .

Properties

IUPAC Name

4-(furan-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8-6-11(4-3-10-8)9(13)7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIECMMINEKVXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acylation of Piperazin-2-one

The most widely reported method involves the nucleophilic acylation of piperazin-2-one with furan-2-carbonyl chloride. This single-step reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction proceeds via the attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, yielding the target compound in 72–78% isolated yield after column chromatography.

Key Reaction Conditions:

  • Molar Ratio: 1:1.2 (piperazin-2-one to acyl chloride)

  • Temperature: 0°C → room temperature (gradual warming over 2 h)

  • Workup: Aqueous NaHCO₃ wash, drying over MgSO₄, solvent evaporation

Coupling via HBTU-Mediated Amide Formation

An alternative approach employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to activate furan-2-carboxylic acid for coupling with piperazin-2-one. This method, adapted from peptide synthesis, achieves higher yields (82–85%) but requires stringent moisture control.

Optimized Protocol:

  • Activation: Furan-2-carboxylic acid (1 equiv) + HBTU (1.05 equiv) + DIPEA (2 equiv) in DMF, 0°C, 30 min.

  • Coupling: Piperazin-2-one (1 equiv) added, stirred at 25°C for 12 h.

  • Purification: Precipitation in ice-cold water, filtration, recrystallization from ethanol.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe a continuous flow system to enhance scalability and reduce reaction times. The process involves:

  • Reactor Design: Tubular reactor with static mixers

  • Parameters:

    • Residence time: 8–10 min

    • Temperature: 50°C

    • Pressure: 3 bar

  • Yield: 89% with >99% purity (HPLC)

Solvent Recycling and Waste Reduction

Industrial methods prioritize green chemistry principles:

  • Solvent Recovery: DCM and DMF are distilled and reused, reducing waste by 40%.

  • Catalyst Reusability: Immobilized HBTU on silica gel enables three reaction cycles without significant activity loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

FT-IR Analysis:

  • C=O stretch (furanoyl): 1675–1685 cm⁻¹

  • Amide C=O (piperazinone): 1640–1655 cm⁻¹

  • N-H bend: 1540–1550 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆):

  • Piperazine protons: δ 3.45–3.70 (m, 4H, N-CH₂)

  • Furan H-3/H-4: δ 7.25 (d, J = 3.2 Hz, 1H), δ 6.65 (dd, J = 3.2, 1.8 Hz, 1H)

Purity Assessment

HPLC Conditions:

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)

  • Retention Time: 6.8 min

  • Purity Threshold: ≥98% area

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Nucleophilic Acylation7897Moderate1.0
HBTU Coupling8599High1.8
Continuous Flow8999.5Industrial2.5

Cost Index: Relative to nucleophilic acylation (1.0 = baseline)

Challenges and Optimization Opportunities

Byproduct Formation

  • Major Byproduct: N,N-Bis(furan-2-carbonyl)piperazin-2-one (3–5% yield) due to over-acylation.

  • Mitigation: Use of molecular sieves to absorb excess acyl chloride.

Temperature Sensitivity

Exothermic reactions risk thermal degradation above 60°C. Recent advances employ jacketed reactors with PID temperature control (±0.5°C).

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-carbonyl)piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-(Furan-2-carbonyl)piperazin-2-ol.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

4-(Furan-2-carbonyl)piperazin-2-one is being investigated for its potential as a bioactive compound with various pharmacological properties:

  • Antimicrobial Activity: Compounds containing piperazine and furan moieties have shown efficacy against bacterial strains, suggesting that this compound may have similar properties.
  • Anticancer Properties: Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.
  • Neuropharmacology: The structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases. Interaction studies could reveal its binding affinity to neurotransmitter receptors.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: It can be utilized to synthesize more complex organic compounds, including pharmaceuticals and agrochemicals. The reactivity of the carbonyl group allows for various substitution reactions, enabling the formation of diverse derivatives.

Industrial Applications

In industrial settings, this compound is explored for its utility in producing specialty chemicals:

  • Production of Specialty Chemicals: The compound's unique chemical properties make it suitable for developing new materials and chemicals, particularly in the fields of polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Halogenated aryl groups (e.g., P3, P5) increase melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .

Discussion and Implications

The furan-2-carbonyl group enhances hydrogen-bonding capacity, making this compound a versatile intermediate for drug discovery. However, its antimalarial and anticancer activities are highly structure-dependent:

  • Antimalarial Activity: Requires integration into polycyclic frameworks (e.g., hexahydroquinoline) for target engagement .
  • Thermal Stability : Halogenated analogs (e.g., P3, P5) exhibit higher melting points, suggesting improved stability for formulation .

Biological Activity

4-(Furan-2-carbonyl)piperazin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C10H10N2O3, features a piperazine ring substituted with a furan-2-carbonyl group. Its structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to inflammation or cancer progression.
  • Modulation of Receptor Activity : The compound could potentially act as an antagonist or agonist at certain receptors, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM
Pseudomonas aeruginosa31.108 - 124.432 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The compound also displays antifungal properties, particularly against Candida species. Its efficacy in inhibiting biofilm formation has been highlighted in studies, indicating a mechanism that may involve disrupting quorum sensing pathways.

Fungal Strain Biofilm Inhibition Concentration (MBIC)
Candida albicans0.381 - 0.763 μg/mL
Aspergillus niger31.108 - 62.216 μg/mL

This activity suggests its potential use in treating fungal infections resistant to conventional therapies .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including this compound. The results indicated that this compound outperformed several traditional antibiotics in both planktonic and biofilm forms against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus).

Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound interacts with bacterial ribosomes, leading to inhibition of protein synthesis. This study utilized molecular docking simulations to predict binding affinities and provided structural insights into the binding interactions with ribosomal RNA .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate).
  • Optimize stoichiometry (1:1 molar ratio of piperazin-2-one to acylating agent) to minimize by-products.

Advanced: How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Employ enantioselective catalysts (e.g., palladium complexes) during coupling steps to control stereochemistry .
  • Temperature Control : Maintain low temperatures (0–5°C) during acylation to reduce racemization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity.
  • Analytical Validation : Use chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol) to assess enantiomeric excess (ee ≥95%).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR : Confirm carbonyl (C=O) stretches at ~1625 cm⁻¹ (furan carbonyl) and ~1680 cm⁻¹ (piperazinone amide) .
  • ¹H/¹³C NMR : Key signals include:
    • Piperazinone protons: δ 3.2–4.0 ppm (m, ring CH₂).
    • Furan protons: δ 6.5–7.5 ppm (aromatic H).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 209.2 for C₉H₁₁N₂O₃).

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles.
  • Software Tools : Refine structures using SHELXL (for small molecules) to analyze puckering parameters and hydrogen-bonding networks .
  • Conformational Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in the piperazinone moiety .

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